Synthesis Yield Advantage of the Meta-CF₃ Isomer Over the Para-CF₃ Analog
The 3′-(trifluoromethyl)propiophenone isomer (CAS 1533-03-5) is obtained in 72–77% yield from 3-(trifluoromethyl)aniline via a three-step sequence, whereas the 4′-(trifluoromethyl)propiophenone isomer (CAS 711-33-1) is reported in only 34.5% yield from p-bromobenzotrifluoride [1][2]. This >2‑fold yield differential carries significant implications for cost‑sensitive multi‑gram to kilogram procurement.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 72–77% (from 3-(trifluoromethyl)aniline) |
| Comparator Or Baseline | 4′-(Trifluoromethyl)propiophenone: 34.5% (from p-bromobenzotrifluoride) |
| Quantified Difference | Δ = +37.5 to +42.5 percentage points (~2.1‑2.2× higher yield) |
| Conditions | Multi-step Grignard/acylation sequence; yield reported relative to starting haloaromatic |
Why This Matters
Higher synthetic yield translates directly into lower cost per gram of final compound, an important procurement parameter when sourcing the intermediate for large-scale research campaigns.
- [1] ChemicalBook. 3'-(Trifluoromethyl)propiophenone Synthesis. Yield 72–77%. https://www.chemicalbook.cn/synthesis/3-trifluoromethyl-propiophenone.htm View Source
- [2] ChemicalBook. 4'-(Trifluoromethyl)propiophenone Synthesis. Yield 34.5%. https://www.chemicalbook.cn/synthesis/4-trifluoromethyl-propiophenone.htm View Source
